Tentoxin

Description

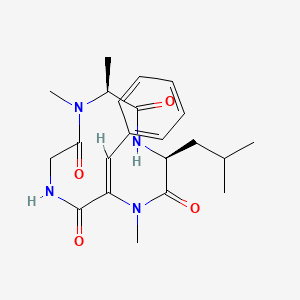

Structure

3D Structure

Properties

IUPAC Name |

(3S,6S,12Z)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O4/c1-14(2)11-17-22(30)26(5)18(12-16-9-7-6-8-10-16)21(29)23-13-19(27)25(4)15(3)20(28)24-17/h6-10,12,14-15,17H,11,13H2,1-5H3,(H,23,29)(H,24,28)/b18-12-/t15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIRBDOFKDACOK-LFXZBHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N(/C(=C\C2=CC=CC=C2)/C(=O)NCC(=O)N1C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893264 | |

| Record name | Tentoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28540-82-1 | |

| Record name | Tentoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028540821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tentoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6S,12Z)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW4EQ02E0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Phytotoxin Tentoxin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Tentoxin, a cyclic tetrapeptide mycotoxin. The document details its chemical structure, mechanism of action, relevant quantitative data, and detailed experimental protocols for its isolation, quantification, and activity assessment.

Chemical Structure of Tentoxin

Tentoxin is a natural cyclic tetrapeptide produced by several phytopathogenic fungi of the Alternaria genus, most notably Alternaria alternata (syn. A. tenuis).[1][2] First isolated and characterized in 1967, it is known for selectively inducing chlorosis in certain plant species.[1][3]

The structure of Tentoxin is defined as cyclo[N-methyl-L-alanyl-L-leucyl-N-methyl-α,β-didehydrophenylalanyl-glycyl].[1][4] Its cyclic nature and the presence of a didehydrophenylalanine residue are key features of its conformation and biological activity.[5]

| Identifier | Value |

| Molecular Formula | C₂₂H₃₀N₄O₄[4][6] |

| Molar Mass | 414.50 g/mol [6][7] |

| IUPAC Name | (3S,6S,12Z)-12-benzylidene-3-isobutyl-1,6,7-trimethyl-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone[4] |

| CAS Registry Number | 28540-82-1[4][6] |

| Synonyms | Cyclo(N-methyl-L-alanyl-L-leucyl-alpha,beta-didehydro-N-methylphenylalanylglycyl)[1][3] |

In aqueous solutions, Tentoxin exists as a mixture of four interconverting conformations, which may influence its interaction with biological targets.[5]

Mechanism of Action

Tentoxin's primary mechanism of action is the inhibition of photophosphorylation in sensitive plant species by targeting the chloroplast F₁F₀ ATP synthase.[5] Specifically, it binds to the soluble F₁ portion of the complex (CF₁), which is responsible for ATP synthesis.[3]

The binding site is located at the interface between the α and β subunits of the CF₁ complex.[2] By binding to this interface, Tentoxin is thought to lock the enzyme in a specific conformational state, which prevents the cooperative release of newly synthesized ATP from the catalytic sites, thereby inhibiting the enzyme's rotational mechanism.[2][3] This leads to a disruption of the proton motive force and a cessation of ATP synthesis, ultimately causing chlorosis and plant death.[5]

Interestingly, the effect of Tentoxin is concentration-dependent. At low concentrations, it acts as a potent inhibitor. However, at higher concentrations, it can stimulate ATPase activity.[7] This complex behavior is attributed to the presence of multiple binding sites on the CF₁ complex with varying affinities.[4][7]

Quantitative Data on Tentoxin-CF₁ Interaction

The interaction between Tentoxin and chloroplast F₁-ATPase (CF₁) has been characterized by several kinetic and equilibrium binding studies. The toxin exhibits multiple binding sites with distinct affinities, leading to its complex inhibitory and stimulatory effects.

| Parameter | Value | Enzyme Source | Method | Reference |

| Inhibition Constant (Kᵢ) | 10 nM | Spinach CF₁ | Time-resolved activity assays | [4] |

| Forward Rate Constant (kₒₙ) | 4.7 x 10⁴ M⁻¹s⁻¹ | Spinach CF₁ | Time-resolved activity assays | [4] |

| Association Constant 1 (Kₐ₁) | 8.2 x 10⁵ M⁻¹ | Spinach CF₁ | Equilibrium Dialysis | [6] |

| Association Constant 2 (Kₐ₂) | 1.5 x 10⁴ M⁻¹ | Spinach CF₁ | Equilibrium Dialysis | [6] |

| Dissociation Constant 1 (Kₔ₁) | 6.9 x 10⁻⁸ M (69 nM) | Spinach CF₁ | Centrifugation Column & HPLC | [7] |

| Dissociation Constant 2 (Kₔ₂) | 1.4 x 10⁻⁵ M (14 µM) | Spinach CF₁ | Centrifugation Column & HPLC | [7] |

| Dissociation Constant 3 (Kₔ₃) | 6.3 x 10⁻³ M (6.3 mM) | Spinach CF₁ | Centrifugation Column & HPLC | [7] |

Experimental Protocols

This protocol provides a general framework for the extraction and purification of Tentoxin from liquid cultures of Alternaria alternata.

-

Fungal Cultivation : Inoculate Alternaria alternata into a suitable liquid medium, such as Potato Dextrose Broth (PDB).[4] Culture in shake flasks at 25-28°C for 14-21 days in darkness to maximize secondary metabolite production.[4]

-

Extraction :

-

Separate the fungal mycelium from the culture broth by filtration.

-

Exhaustively extract the culture filtrate with an equal volume of an organic solvent, such as ethyl acetate (B1210297), multiple times.[6]

-

Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.[6]

-

-

Preliminary Purification :

-

Redissolve the crude extract in a minimal amount of methanol (B129727).

-

Subject the extract to column chromatography using a silica (B1680970) gel stationary phase.

-

Elute with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate fractions based on polarity.

-

-

Final Purification :

-

Collect fractions and analyze them for the presence of Tentoxin using Thin Layer Chromatography (TLC) or HPLC.

-

Pool the Tentoxin-containing fractions and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to obtain pure Tentoxin.

-

This protocol outlines a method for the sensitive and specific quantification of Tentoxin in a sample matrix, such as a fungal extract or contaminated food product, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][8]

-

Sample Preparation (Extraction) :

-

Weigh 2-5 g of the homogenized sample into a centrifuge tube.

-

Add an appropriate volume (e.g., 15 mL) of an extraction solvent, typically a mixture of acetonitrile, methanol, and water (e.g., 85/14/1 v/v/v with 1% acetic acid).[8] For robust quantification, spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., Tentoxin-d₃) before extraction.[8]

-

Vigorously shake or homogenize the sample for at least 2 minutes, followed by centrifugation (e.g., 10 min at 4000 rpm).[3]

-

-

Sample Clean-up (Solid-Phase Extraction - SPE) :

-

Take an aliquot of the supernatant (e.g., 6 mL) and dilute it with an aqueous solution (e.g., 15 mL of 0.05 M sodium dihydrogen phosphate, pH 3).[3]

-

Condition an SPE cartridge (e.g., a hydroxylated polymer or C18) with methanol and then water.[3]

-

Load the diluted extract onto the cartridge.

-

Wash the cartridge with water to remove polar interferences.

-

Elute the toxins with methanol, followed by acetonitrile.[3]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., water/methanol 70/30, v/v).[3]

-

-

LC-MS/MS Analysis :

-

Chromatography : Inject the prepared sample onto an HPLC system equipped with a C18 analytical column. Perform a gradient elution using a mobile phase consisting of (A) water with a buffer (e.g., ammonium (B1175870) acetate) and (B) methanol or acetonitrile.

-

Mass Spectrometry : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both the native Tentoxin and its labeled internal standard for accurate identification and quantification.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Development of analytical methods to study the effect of malting on levels of free and modified forms of Alternaria mycotoxins in barley - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ingenieria-analitica.com [ingenieria-analitica.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Alternaria Toxins in Food by SPE and LC-IDMS: Development and In-House Validation of a Candidate Method for Standardisation [mdpi.com]

A Technical Guide to the Discovery, Isolation, and History of Tentoxin

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the phytotoxin tentoxin, from its initial discovery and isolation to its well-characterized mechanism of action. This document provides detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for researchers in natural product chemistry, biochemistry, and drug development.

Introduction and Historical Context

Tentoxin is a cyclic tetrapeptide mycotoxin produced by several species of the phytopathogenic fungus Alternaria, most notably Alternaria alternata (formerly A. tenuis).[1][2][3] It was first isolated and characterized in 1967 by George Templeton and his colleagues.[3] The toxin is known for inducing chlorosis in a variety of germinating seedlings by specifically targeting a key enzyme in photosynthesis.[2][4] This selective phytotoxicity has led to investigations into its potential as a natural herbicide.[2][5] The unique structure and potent biological activity of tentoxin have also made it a valuable tool for studying the mechanism of ATP synthesis in chloroplasts.[6]

The chemical structure of tentoxin was determined to be cyclo-(L-MeAla-L-Leu-MeΔZPhe-Gly).[1][7] Its biosynthesis is not ribosomal; instead, it is assembled by a large, multifunctional enzyme complex known as a non-ribosomal peptide synthetase (NRPS), designated TES, in conjunction with a cytochrome P450 enzyme, TES1.[8][9]

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of tentoxin is provided in the tables below.

Table 1: Physicochemical Properties of Tentoxin

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₃₀N₄O₄ | [3][10][11] |

| Molecular Weight | 414.50 g/mol | [3][10][11] |

| CAS Number | 28540-82-1 | [3][10] |

| Melting Point | 172-175 °C | [3] |

| Appearance | White solid | [12] |

| Purity (commercial) | ≥95% (HPLC) | [11] |

Table 2: Biological Activity of Tentoxin

| Parameter | Value | Target Enzyme/System | Plant Species | Reference(s) |

| High-Affinity Inhibition (Kᵢ) | ~10 nM | Chloroplast F₁ (CF₁) ATP Synthase | Sensitive Species | [13] |

| Low-Affinity Stimulation (K𝘥) | > 10 µM | Chloroplast F₁ (CF₁) ATP Synthase | Sensitive Species | [13] |

| Inhibition Concentration (Single Molecule) | 5–10 µM | F₁ of Thermosynechococcus elongatus BP-1 | - | [14] |

| Stimulation Concentration (Single Molecule) | > 100 µM | F₁ of Thermosynechococcus elongatus BP-1 | - | [14] |

| Visually Detectable Chlorosis | 0.2 µg/ml | Cucumber seedlings (Cucumis sativus) | - | [15] |

| Maximum Chlorosis | 20 µg/ml | Cucumber seedlings (Cucumis sativus) | - | [15] |

Experimental Protocols

The following sections provide detailed methodologies for the production, isolation, and quantification of tentoxin.

This protocol is based on established methods for inducing tentoxin production in Alternaria alternata.

-

Fungal Strain: An isolate of Alternaria alternata (syn. A. tenuis) known to produce tentoxin is required.[15]

-

Culture Medium: A modified Richards solution is often used. The production of tentoxin can be enhanced by using a mixture of aged culture filtrates (from 3-week-old or older cultures) and fresh medium, typically in a 2:3 ratio.[16][17]

-

Incubation Conditions: The fungus is grown in still culture at 28 °C. Maximum toxin production is generally observed between days 9 and 12.[9][15] Shake cultures and temperatures of 16 °C or 36 °C have been shown to be ineffective for toxin production.[15]

-

Harvesting: After the incubation period, the mycelia are separated from the culture filtrate by filtration. The toxin is present in both the mycelia and the filtrate.[15]

This protocol synthesizes common procedures for the extraction and purification of tentoxin from fungal cultures.[15]

-

Initial Extraction:

-

Combine the fungal mycelia and culture filtrate.

-

Add ethanol (B145695) to precipitate polymers and other macromolecules.

-

Centrifuge the mixture and collect the supernatant containing the crude toxin.

-

-

Solvent Partitioning:

-

Concentrate the ethanolic supernatant under reduced pressure.

-

Partition the aqueous residue between diethyl ether and a series of acidic and basic water solutions to remove impurities. The toxin will preferentially remain in the organic phase under acidic conditions.

-

-

Column Chromatography:

-

Evaporate the organic solvent to obtain a crude toxin extract.

-

Dissolve the extract in a minimal amount of a suitable solvent.

-

Apply the concentrated extract to a silicic acid column.

-

Elute the column with a solvent system of ethyl acetate:acetone:n-hexane (2:1:1, v/v/v).

-

Collect fractions and monitor for the presence of tentoxin using a suitable analytical method (e.g., thin-layer chromatography or HPLC).

-

-

Final Purification:

-

Pool the fractions containing pure tentoxin.

-

Evaporate the solvent to yield purified tentoxin as a white solid.

-

Assess the purity of the final product using HPLC.[11]

-

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for quantifying tentoxin.[8]

-

Sample Preparation:

-

Extract the culture broth or mycelia with ethyl acetate.

-

Evaporate the organic solvent and redissolve the residue in methanol.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing a small percentage of formic acid).

-

Flow Rate: As per column manufacturer's recommendation.

-

Detection: Tandem mass spectrometry (MS/MS) in positive ion mode, monitoring for the specific parent and daughter ion transitions of tentoxin.

-

Mechanism of Action

Tentoxin's primary mode of action is the inhibition of the chloroplast F₁F₀-ATP synthase, the enzyme responsible for ATP synthesis during photophosphorylation.[4][11][18] The interaction is complex and concentration-dependent.

-

Inhibition: At low, nanomolar concentrations, tentoxin binds to a high-affinity site on the F₁ subunit of the ATP synthase.[13][18] This binding site is located at the interface of an α and a β subunit.[14] Binding of a single tentoxin molecule is sufficient to inhibit the enzyme's activity by locking the catalytic site in a closed conformation, thereby blocking the conformational changes required for ATP synthesis and hydrolysis.[14]

-

Stimulation: At higher, micromolar concentrations, tentoxin can bind to one or two lower-affinity sites on the enzyme.[13][18] This binding can relieve the inhibition caused by the high-affinity site and, in some cases, even stimulate ATPase activity beyond its normal rate.[13][14]

The sensitivity of a plant species to tentoxin is determined by the amino acid composition of the α and β subunits of its chloroplast ATP synthase. Specifically, an aspartate residue at position 83 of the β subunit is necessary, but not sufficient, for tentoxin sensitivity.[4][13]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for tentoxin isolation and its mechanism of action on the chloroplast ATP synthase.

Caption: Experimental workflow for the isolation and purification of tentoxin.

Caption: Dual mechanism of action of tentoxin on chloroplast ATP synthase.

References

- 1. researchgate.net [researchgate.net]

- 2. Tentoxin, a Chlorosis-Inducing Toxin from Alternaria as a Potential Herbicide | Weed Technology | Cambridge Core [cambridge.org]

- 3. Tentoxin - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis [mdpi.com]

- 6. [Tentoxin: structure-activity relationship. Application to the study of its action on chloroplast ATP-synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Studies of the biosynthesis of tentoxin by Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tentoxin | C22H30N4O4 | CID 5281143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Tentoxin Naturally occurring phytotoxic cyclic tetrapeptide 28540-82-1 [sigmaaldrich.com]

- 12. Isolation and purification of AAL-toxin from Alternaria alternata grown on rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of the ATP synthase alpha-subunit in conferring sensitivity to tentoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Processes of Inhibition and Stimulation of ATP Synthase Caused by the Phytotoxin Tentoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phytopathology 1970 | Production, Purification, and Bioassay of Tentoxin [apsnet.org]

- 16. Stimulation of tentoxin synthesis by aged-culture filtrates and continued synthesis in the presence of protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stimulation of Tentoxin Synthesis by Aged-Culture Filtrates and Continued Synthesis in the Presence of Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

The Fungal Origins of Tentoxin: A Technical Guide for Researchers

An In-depth Examination of the Fungi, Biosynthesis, and Experimental Protocols Associated with the Phytotoxin Tentoxin

Introduction

Tentoxin is a cyclic tetrapeptide phytotoxin known for its ability to induce chlorosis in sensitive plant species by inhibiting chloroplast F₁-ATPase. This selective activity has made it a subject of significant interest for its potential application as a bioherbicide. This technical guide provides a comprehensive overview of the fungal producers of Tentoxin, the intricate details of its biosynthesis, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals working in mycology, natural product chemistry, and related fields.

Fungal Producers of Tentoxin

The production of Tentoxin is predominantly associated with fungi belonging to the genus Alternaria. While numerous species within this genus are recognized as prolific producers of a wide array of secondary metabolites, the synthesis of Tentoxin has been specifically attributed to the following species:

-

Alternaria alternata (formerly A. tenuis): This is the most widely cited and studied producer of Tentoxin.[1][2][3] Many strains of A. alternata, which is a ubiquitous fungus found on a variety of substrates, have been shown to produce this mycotoxin.[1][2][3]

-

Alternaria tenuissima [4]

-

Alternaria arborescens [4]

-

Alternaria infectoria [5]

-

Alternaria mali

-

Alternaria longipes [5]

-

Alternaria citri [5]

-

Alternaria solani [5]

While one study mentioned the NRPS gene CmNps3 from Cochliobolus miyabeanus as potentially responsible for Tentoxin biosynthesis, the overwhelming body of research points to the genus Alternaria as the primary and confirmed source of this phytotoxin.[1]

The Biosynthesis of Tentoxin: A Non-Ribosomal Pathway

Tentoxin is a non-ribosomal peptide, meaning its synthesis is not mediated by ribosomes but rather by a large, multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[6] In Alternaria alternata, the biosynthesis of Tentoxin is governed by a gene cluster containing the genes for the core enzymatic machinery.[1]

Key Enzymes and the Gene Cluster

The central components of the Tentoxin biosynthetic pathway are encoded by a dedicated gene cluster. The two key enzymes are:

-

Tentoxin Synthetase (TES): This is a large, modular NRPS enzyme. It functions as an assembly line, sequentially incorporating the amino acid precursors of Tentoxin. The TES gene contains a single open reading frame of 15,486 base pairs, encoding a protein of 5,161 amino acids. The TES protein is organized into four modules, each responsible for the recognition, activation, and incorporation of one of the four amino acids that constitute Tentoxin.[1]

-

Cytochrome P450 (TES1): This enzyme is believed to be responsible for the modification of one of the amino acid precursors, specifically the dehydration of the phenylalanine residue to form dehydrophenylalanine. The TES1 gene is located adjacent to the TES gene, suggesting a coordinated function in the biosynthetic pathway.[1]

The NRPS Mechanism of Tentoxin Synthesis

The biosynthesis of Tentoxin by the TES enzyme follows the canonical "thiotemplate mechanism" of NRPSs. Each of the four modules of TES contains a set of catalytic domains that perform specific functions:

-

Adenylation (A) domain: Selects a specific amino acid precursor and activates it by converting it into an aminoacyl-adenylate, a reaction that consumes ATP.

-

Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): The activated amino acid is then transferred to the T domain, where it is covalently bound via a thioester linkage to a 4'-phosphopantetheine (B1211885) cofactor.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid tethered to the T domain of the current module and the growing peptide chain attached to the T domain of the preceding module.

-

N-Methyltransferase (MT) domain: In the modules responsible for incorporating N-methylalanine and N-methylphenylalanine, an MT domain is present. This domain catalyzes the N-methylation of the amino acid precursor, with S-adenosyl methionine (SAM) serving as the methyl donor.[7]

-

Thioesterase (TE) domain: The final module of the NRPS contains a TE domain, which is responsible for the cyclization and release of the completed tetrapeptide from the enzyme complex.

Regulation of Tentoxin Biosynthesis

The production of Tentoxin is a tightly regulated process influenced by various environmental and cellular signals. While the complete regulatory network is not fully elucidated, research has identified key factors:

-

pH: The pH of the culture medium is a critical factor. Optimal Tentoxin production occurs at a neutral pH of around 7.[7] Deviations from this optimum can lead to a decrease in synthesis and an increased release of pre-synthesized Tentoxin from the mycelia.[7]

-

Nutrient Availability: The carbon-to-nitrogen (C:N) ratio in the growth medium significantly impacts mycotoxin production in Alternaria.[1] While specific studies on Tentoxin are limited, research on other Alternaria toxins suggests that nitrogen depletion can act as a trigger for secondary metabolite production. The choice of carbon and nitrogen sources also plays a role.

-

Transcription Factors: The pH-responsive transcription factor PacC has been identified as a key regulator in the biosynthesis of other Alternaria toxins.[1] It is plausible that PacC also plays a role in regulating the expression of the TES and TES1 genes in response to ambient pH.

Data on Tentoxin Production

The yield of Tentoxin can vary significantly depending on the fungal strain and the culture conditions. The following table summarizes quantitative data on factors influencing its production.

| Parameter | Condition | Effect on Tentoxin Production | Yield/Observation | Citation |

| Fungal Strain | Alternaria tenuis | High-yielding strain | 25-35 mg/L of culture filtrate | |

| Culture Type | Still Culture | Favorable for production | Maximum production observed | [8] |

| Shake Culture | Unfavorable for production | No toxin detected | [8] | |

| Temperature | 28 °C | Optimal for production | Maximum toxin production | [8] |

| 16 °C or 36 °C | Unfavorable for production | No toxin produced | ||

| pH | ~7.0 | Optimal | Maximum biosynthesis | [7] |

| Acidic or Alkaline | Sub-optimal | Increased release of stored toxin | [7] | |

| Culture Age | 9-12 days | Peak Production | Maximum biosynthesis rate | [7] |

| >12 days | Decline in Production | Biosynthesis quickly declines | [7] | |

| Culture Filtrate | 2:3 ratio of aged to fresh medium | Enhancement | Maximal enhancement of production | [6] |

Experimental Protocols

Fungal Culture and Tentoxin Production

Objective: To cultivate Alternaria alternata for the production of Tentoxin.

Methodology:

-

Media Preparation: Prepare a modified Richard's solution or Potato Dextrose Broth (PDB).

-

Inoculation: Inoculate the liquid medium with a pure culture of A. alternata.

-

Incubation: Incubate the culture flasks under static (still) conditions at 28°C for 9-12 days in the dark.[7][8]

-

Harvesting: After the incubation period, separate the fungal mycelia from the culture broth by filtration. The culture filtrate contains the secreted Tentoxin.

Extraction and Purification of Tentoxin

Objective: To isolate and purify Tentoxin from the culture filtrate.

Methodology:

-

Extraction: Extract the culture filtrate with an equal volume of an organic solvent such as ethyl acetate (B1210297) or chloroform (B151607). Repeat the extraction multiple times to ensure complete recovery.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Purification (Column Chromatography):

-

Prepare a silica (B1680970) gel column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with a suitable solvent system, such as a gradient of chloroform and acetone.

-

Collect fractions and monitor for the presence of Tentoxin using Thin Layer Chromatography (TLC) or HPLC.

-

-

Final Purification: Pool the fractions containing pure Tentoxin and evaporate the solvent. The purified Tentoxin can be crystallized from a solvent like benzene.

Quantification of Tentoxin by HPLC

Objective: To quantify the concentration of Tentoxin in a sample.

Methodology:

-

Sample Preparation: Prepare the sample by extracting with an appropriate solvent (e.g., ethyl acetate) and redissolving the dried extract in the mobile phase.

-

HPLC System:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A typical mobile phase is a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like formic acid. A gradient elution may be necessary.

-

Detector: A UV detector set at approximately 280 nm, or a mass spectrometer for higher sensitivity and specificity (LC-MS/MS).

-

-

Analysis:

-

Inject a known volume of the prepared sample onto the HPLC system.

-

Record the chromatogram. The retention time for Tentoxin is typically around 40 minutes under specific conditions.

-

-

Quantification: Prepare a standard curve using known concentrations of purified Tentoxin. Calculate the concentration of Tentoxin in the sample by comparing its peak area to the standard curve.

Gene Knockout of TES or TES1 in A. alternata

Objective: To create a knockout mutant of the TES or TES1 gene to confirm its role in Tentoxin biosynthesis.

Methodology (based on homologous recombination):

-

Construct Design: Create a gene deletion cassette containing a selectable marker (e.g., hygromycin B resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene (TES or TES1).

-

Protoplast Preparation:

-

Grow A. alternata mycelia in a suitable liquid medium.

-

Harvest the mycelia and treat with cell wall-degrading enzymes (e.g., lysing enzymes, cellulase) to generate protoplasts.

-

Purify the protoplasts by filtration and osmotic washing.

-

-

Transformation: Introduce the gene deletion cassette into the protoplasts using a polyethylene (B3416737) glycol (PEG)-mediated transformation method.

-

Selection of Transformants: Plate the transformed protoplasts on a regeneration medium containing an osmotic stabilizer and the selective agent (e.g., hygromycin B).

-

Verification of Mutants:

-

PCR: Use primers specific to the target gene and the selectable marker to confirm the gene replacement event.

-

Southern Blot: Perform Southern blot analysis on genomic DNA from the wild-type and mutant strains to confirm the homologous recombination event.

-

Phenotypic Analysis: Analyze the culture filtrates of the wild-type and mutant strains for the production of Tentoxin using HPLC or LC-MS/MS. A successful knockout will result in the complete absence of Tentoxin production.

-

Visualizations

Tentoxin Biosynthesis Pathway

Caption: The non-ribosomal peptide synthetase (NRPS) pathway for Tentoxin biosynthesis.

Experimental Workflow for Gene Knockout

Caption: Workflow for targeted gene knockout in Alternaria alternata.

Regulatory Signaling Pathway (Hypothesized)

Caption: Hypothesized regulatory pathway for Tentoxin biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis [frontiersin.org]

- 4. Alternaria in Food: Ecophysiology, Mycotoxin Production and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stimulation of tentoxin synthesis by aged-culture filtrates and continued synthesis in the presence of protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies of the biosynthesis of tentoxin by Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apsnet.org [apsnet.org]

An In-depth Technical Guide to the Natural Sources of the Mycotoxin Tentoxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tentoxin is a cyclic tetrapeptide mycotoxin produced by several species of the fungal genus Alternaria.[1] It is a phytotoxin known to induce chlorosis in sensitive plants by inhibiting the chloroplast F₁-ATPase.[1] This unique biological activity has sparked interest in its potential applications, including as a bioherbicide. This technical guide provides a comprehensive overview of the natural sources of Tentoxin, its biosynthesis, factors influencing its production, and detailed methodologies for its isolation, quantification, and analysis.

Natural Fungal Producers of Tentoxin

The primary natural sources of Tentoxin are filamentous fungi belonging to the genus Alternaria. This genus is ubiquitous in the environment and includes saprophytic, endophytic, and pathogenic species that can colonize a wide range of plants.[2]

Table 1: Documented Alternaria Species Producing Tentoxin

| Fungal Species | Reference(s) |

| Alternaria alternata | [1][3][4] |

| Alternaria tenuis | [5] |

| Alternaria mali | [6] |

| Alternaria citri | [7] |

| Alternaria longipes | [7] |

Alternaria alternata is one of the most well-studied producers of Tentoxin and is frequently isolated from various agricultural commodities.[1]

Quantitative Production of Tentoxin

The production of Tentoxin by Alternaria species can vary significantly depending on the fungal strain, substrate, and environmental conditions.

Table 2: Reported Yields of Tentoxin from Alternaria Cultures

| Alternaria Species | Culture Conditions | Tentoxin Yield | Reference(s) |

| Alternaria tenuis | Culture filtrate | 25-35 mg/L | [3] |

| Alternaria spp. | Artificially inoculated tomatoes | <0.5 to 5.5 µg/kg | [8] |

Table 3: Influence of Environmental Factors on Mycotoxin Production by Alternaria alternata

This table provides a general guide to factors that may influence Tentoxin production, based on studies of various Alternaria mycotoxins.

| Parameter | Condition | Effect on Mycotoxin Production | Reference(s) |

| Temperature | 25-30°C | Optimal for growth and mycotoxin production | [9] |

| 15°C and 35°C | Decreased mycotoxin production | [9] | |

| 5°C | Negligible mycotoxin production | [9] | |

| pH | ~7.0 | Optimal for Tentoxin biosynthesis | [2] |

| Acidic (pH 4.0-4.5) | Generally optimal for mycotoxin production | [10] | |

| >5.5 | Decreased or inhibited mycotoxin formation | [10] | |

| Culture Medium | Modified Richard's Solution | Supports Tentoxin production | [1] |

| Aged culture filtrate mixture (2:3 with fresh medium) | Maximal enhancement of Tentoxin production | [1] | |

| Cultivation | Still culture | Higher overall mycotoxin production compared to shake culture | [4] |

Biosynthesis of Tentoxin

Tentoxin is a non-ribosomal peptide, meaning its synthesis is not mediated by ribosomes but rather by a large, multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[1]

Key Enzymes and Genes

The biosynthesis of Tentoxin in Alternaria alternata is primarily governed by a gene cluster containing the genes for the core enzymatic machinery.[1]

-

Tentoxin Synthetase (TES): This is a large NRPS enzyme that acts as the core assembly line for the cyclic tetrapeptide. It is a modular protein, with each module responsible for the recognition, activation, and incorporation of a specific amino acid precursor.[1] The TES protein is predicted to have four modules, corresponding to the four amino acids in Tentoxin, and also contains two N-methyltransferase domains for the methylation of alanine (B10760859) and dehydrophenylalanine residues.

-

Cytochrome P450 (TES1): This enzyme is believed to be responsible for the dehydration of the phenylalanine residue to form dehydrophenylalanine, a key component of Tentoxin.[1] The gene encoding TES1 is located adjacent to the TES gene, suggesting a coordinated function in the biosynthetic pathway.[1]

Biosynthetic Pathway

The biosynthesis of Tentoxin by the TES enzyme follows the canonical assembly-line logic of NRPSs.

Caption: Biosynthetic pathway of Tentoxin via Non-Ribosomal Peptide Synthetase (NRPS).

Regulation of Biosynthesis

The regulation of Tentoxin biosynthesis is a complex process influenced by environmental signals. While the specific signaling pathways are not fully elucidated, research on other Alternaria secondary metabolites suggests the involvement of global regulators that respond to nutrient availability, oxidative stress, and pH.[1] The transcription factor PacC has been identified as a potential regulator of mycotoxin production in Alternaria.

Caption: A putative regulatory network for Tentoxin biosynthesis.

Experimental Protocols

Fungal Culture for Tentoxin Production

Caption: General workflow for culturing Alternaria for Tentoxin production.

Detailed Methodology:

-

Strain Maintenance: Maintain cultures of the desired Alternaria species on Potato Dextrose Agar (PDA) plates.

-

Inoculum Preparation: From a mature PDA culture, cut small agar plugs (approximately 5x5 mm) containing mycelium from the actively growing edge of the colony.

-

Liquid Culture: Aseptically transfer the mycelial plugs into Erlenmeyer flasks containing a suitable liquid medium, such as Modified Richard's Solution. A mixture of aged culture filtrate and fresh medium (2:3 ratio) can be used to enhance production.[1]

-

Incubation: Incubate the flasks under static (still) conditions at approximately 28°C in the dark for 3 to 4 weeks to allow for maximal toxin accumulation.[4]

-

Harvesting: After the incubation period, separate the fungal biomass (mycelium) from the liquid culture filtrate by filtration through cheesecloth or filter paper. Both the mycelium and the filtrate can be processed for Tentoxin extraction.

Extraction and Purification of Tentoxin

Caption: Workflow for the extraction and purification of Tentoxin.

Detailed Methodology:

-

Extraction from Culture Filtrate:

-

Acidify the culture filtrate to approximately pH 3 with HCl.

-

Perform a liquid-liquid extraction with an equal volume of a non-polar organic solvent such as ethyl acetate or chloroform. Repeat the extraction three times.

-

Pool the organic phases.

-

-

Extraction from Mycelium:

-

Homogenize the mycelial mass in a suitable solvent (e.g., methanol (B129727) or acetone).

-

Filter the homogenate to separate the extract from the solid biomass.

-

Evaporate the solvent and resuspend the residue in water, then proceed with liquid-liquid extraction as described for the culture filtrate.

-

-

Concentration:

-

Dry the pooled organic extracts over anhydrous sodium sulfate.

-

Concentrate the extract to a smaller volume using a rotary evaporator at a temperature below 40°C.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a solvent system of increasing polarity. A common system is a gradient of chloroform and acetone.[3]

-

Collect fractions and monitor for the presence of Tentoxin using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualization under UV light.

-

Pool the fractions containing pure Tentoxin and evaporate the solvent to yield the purified compound.

-

Quantification of Tentoxin by HPLC-MS/MS

Caption: General workflow for the quantification of Tentoxin by HPLC-MS/MS.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve the purified Tentoxin or a known amount of the crude extract in a suitable solvent, typically methanol or acetonitrile.

-

Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

-

-

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with water (often containing a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for Tentoxin.

-

Precursor Ion: [M+H]⁺ for Tentoxin (m/z 415.2).

-

Product Ions: Specific fragment ions of Tentoxin are selected for quantification and confirmation.

-

-

Quantification:

-

A calibration curve is generated using certified Tentoxin standards of known concentrations.

-

The concentration of Tentoxin in the sample is determined by comparing its peak area to the calibration curve. The use of a stable isotope-labeled internal standard (e.g., Tentoxin-d3) is recommended for the most accurate quantification.

-

Conclusion

This technical guide provides a detailed overview of the natural sources of the mycotoxin Tentoxin, with a focus on its production by Alternaria species. The information presented on the biosynthetic pathway, factors influencing production, and comprehensive experimental protocols for cultivation, extraction, purification, and quantification is intended to be a valuable resource for researchers, scientists, and professionals in the fields of natural product chemistry, mycology, and drug development. Further research into the specific signaling pathways regulating Tentoxin biosynthesis will provide a more complete understanding of its production and may open new avenues for its controlled synthesis and application.

References

- 1. benchchem.com [benchchem.com]

- 2. Studies of the biosynthesis of tentoxin by Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Putative Nonribosomal Peptide Synthetase and Cytochrome P450 Genes Responsible for Tentoxin Biosynthesis in Alternaria alternata ZJ33 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stimulation of tentoxin synthesis by aged-culture filtrates and continued synthesis in the presence of protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roles of AaVeA on Mycotoxin Production via Light in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Transcription Factor: A Powerful Tool to Regulate Biosynthesis of Active Ingredients in Salvia miltiorrhiza [frontiersin.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Tentoxin Biosynthesis Pathway in Alternaria alternata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tentoxin is a cyclic tetrapeptide phytotoxin produced by the fungus Alternaria alternata. It is a non-ribosomal peptide that induces chlorosis in sensitive plants by inhibiting chloroplast F₁-ATPase, making it a molecule of interest for potential bioherbicide development. This technical guide provides a comprehensive overview of the tentoxin biosynthesis pathway, detailing the genetic and enzymatic machinery, regulatory influences, and key experimental methodologies for its study. The core of tentoxin synthesis is a multi-modular non-ribosomal peptide synthetase (NRPS) known as Tentoxin Synthetase (TES), which works in concert with a cytochrome P450 enzyme (TES1). This document summarizes the current understanding of this pathway, presents available quantitative data, and provides detailed experimental protocols and visual diagrams to facilitate further research and application.

The Tentoxin Biosynthesis Pathway: A Non-Ribosomal Assembly

Tentoxin is a non-ribosomal peptide, meaning its synthesis is not mediated by ribosomes but rather by a large, multi-enzyme complex called a non-ribosomal peptide synthetase (NRPS).[1] The biosynthesis of tentoxin in Alternaria alternata is primarily governed by a gene cluster containing the genes encoding the core enzymatic machinery.[1]

Key Enzymes in Tentoxin Biosynthesis

The central enzymes responsible for tentoxin biosynthesis are Tentoxin Synthetase (TES) and a cytochrome P450 monooxygenase (TES1).[1][2] These enzymes work sequentially to assemble the cyclic tetrapeptide from its amino acid precursors.

-

Tentoxin Synthetase (TES): This is a large, multi-modular NRPS enzyme that acts as the primary assembly line for tentoxin. The TES gene consists of a single open reading frame of 15,486 base pairs, encoding a protein of 5,161 amino acids.[2] The TES protein is organized into four distinct modules, each responsible for the incorporation of one of the four amino acid residues of tentoxin: Glycine (B1666218) (Gly), Alanine (B10760859) (Ala), Leucine (B10760876) (Leu), and dehydrophenylalanine (DPhe).[3][4] The modular structure of TES follows the co-linearity rule observed in many NRPSs, where the order of modules on the enzyme corresponds to the sequence of amino acids in the final peptide product.[2]

-

Cytochrome P450 (TES1): The TES1 gene is located in the same gene cluster as TES and encodes a 506 amino acid protein.[2] It is predicted to be a cytochrome P450 monooxygenase.[2][4] While its precise function is yet to be fully elucidated, it is hypothesized to be involved in the formation of the dehydrophenylalanine (DPhe) residue, likely through the dehydration of a phenylalanine precursor.[1][4]

The Modular Architecture of Tentoxin Synthetase (TES)

Each of the four modules of the TES enzyme contains a series of catalytic domains that perform specific functions in the step-wise synthesis of tentoxin.[4] The domain organization within each module is crucial for the selection, activation, modification, and elongation of the peptide chain.

The domains within the TES modules include:

-

Adenylation (A) Domain: This domain is responsible for recognizing and selecting a specific amino acid precursor and activating it by forming an aminoacyl-adenylate, a reaction that consumes ATP.[1] The four A domains of TES are predicted to be specific for Gly, Ala, Leu, and Phe, respectively.[4]

-

Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): The activated amino acid is then transferred to the phosphopantetheinyl arm of the T domain.[1] This flexible arm acts as a shuttle, moving the growing peptide chain between the different catalytic domains of the NRPS.[1]

-

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the amino acid tethered to the T domain of its own module and the growing peptide chain attached to the T domain of the preceding module.[5]

-

N-Methyltransferase (MT) Domain: The TES enzyme contains two MT domains, which are responsible for the N-methylation of the alanine and dehydrophenylalanine residues in the tentoxin structure.[2] These domains utilize S-adenosyl methionine (SAM) as the methyl group donor.[6]

-

Thioesterase (TE) or Condensation-Termination (CT) Domain: The final module of TES contains a terminal domain, likely a condensation-termination (CT) domain, which is responsible for the cyclization of the linear tetrapeptide and its release from the enzyme to form the final tentoxin molecule.[5]

Genetic Organization of the Tentoxin Biosynthesis Gene Cluster

The genes responsible for tentoxin biosynthesis, TES and TES1, are located together in a gene cluster within the Alternaria alternata genome.[1] This co-localization is a common feature for secondary metabolite biosynthetic genes in fungi, as it facilitates their co-regulation and coordinated expression.[1]

The Biosynthetic Assembly Line

The biosynthesis of tentoxin by the TES enzyme follows a well-defined, assembly-line-like process:

-

Initiation: The first module's A domain selects and activates glycine. The activated glycine is then transferred to the T domain of the first module.

-

Elongation and Modification: The second module's A domain activates alanine, which is then transferred to its T domain. The C domain of the second module catalyzes the formation of a peptide bond between the glycine from the first module and the alanine on the second module. The MT domain in this module then methylates the alanine residue. This process of activation, transfer, peptide bond formation, and modification is repeated for leucine in the third module.

-

Final Elongation and Modification: The fourth module's A domain activates phenylalanine. After its transfer to the T domain, the C domain catalyzes the final peptide bond formation. The TES1 enzyme is thought to act on this enzyme-bound phenylalanine to form dehydrophenylalanine. Subsequently, the second MT domain methylates the dehydrophenylalanine residue.

-

Cyclization and Release: The terminal CT domain catalyzes the intramolecular cyclization of the linear tetrapeptide, releasing the final tentoxin molecule from the NRPS complex.

Caption: The modular assembly line of tentoxin biosynthesis by the NRPS enzyme TES.

Quantitative Data on Tentoxin Production

Studies on other mycotoxins produced by Alternaria alternata, such as alternariol (B1665735) (AOH), alternariol monomethyl ether (AME), and tenuazonic acid (TA), provide insights into the culture conditions that may influence tentoxin production. The following tables summarize the effects of various environmental factors on the production of these related mycotoxins.

Table 1: Effect of pH on Alternaria alternata Mycotoxin Production

| pH | Mycotoxin Production | Reference |

| 3.5 - 4.5 | Optimal for AOH and TA production | [2] |

| ~7.0 | Optimal for tentoxin release from cells | [6] |

| > 5.5 | Decreased or completely inhibited mycotoxin formation | [2] |

Table 2: Effect of Carbon Source on Alternaria alternata Mycotoxin Production

| Carbon Source | Effect on Mycotoxin Production (AOH) | Reference |

| Glucose | Supported AOH production in shaken culture | [1] |

| Fructose | Supported AOH production in shaken culture | [1] |

| Sucrose | Supported AOH production in shaken culture | [1] |

| Acetate | Resulted in the highest AOH production in shaken and static culture | [1] |

Table 3: Effect of Nitrogen Source on Alternaria alternata Mycotoxin Production

| Nitrogen Source | Effect on Mycotoxin Production (AOH/AME) | Reference |

| Phenylalanine | Greatly enhanced AOH/AME production in static culture | [1] |

| Nitrogen depletion | Appears to be a trigger for mycotoxin production | [1] |

Note: The data in these tables pertain to other mycotoxins produced by A. alternata and should be considered as a general guide for optimizing tentoxin production, as specific quantitative data for tentoxin under these conditions is limited.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the tentoxin biosynthesis pathway.

Gene Knockout of TES or TES1 via Split-Marker Homologous Recombination

This protocol describes a method for creating targeted gene deletions in Alternaria alternata using a split-marker strategy, which increases the frequency of homologous recombination.

Experimental Workflow:

Caption: Workflow for targeted gene knockout using the split-marker technique.

Methodology:

-

Primer Design: Design primers to amplify ~1 kb flanking regions (5' and 3') of the target gene (TES or TES1). Design primers to amplify two overlapping fragments of a selectable marker gene, such as the hygromycin B phosphotransferase gene (hyg).

-

PCR Amplification:

-

Amplify the 5' and 3' flanking regions from A. alternata genomic DNA.

-

Amplify the two overlapping fragments of the hyg gene from a plasmid template.

-

-

Fusion PCR:

-

Perform a fusion PCR to fuse the 5' flanking region to one of the hyg gene fragments.

-

Perform a second fusion PCR to fuse the 3' flanking region to the other overlapping hyg gene fragment.

-

-

Protoplast Preparation: Prepare protoplasts from young A. alternata mycelia using a lytic enzyme mixture.

-

Transformation: Co-transform the protoplasts with the two fusion PCR products using a polyethylene (B3416737) glycol (PEG)-mediated method.

-

Selection: Plate the transformed protoplasts on a regeneration medium containing hygromycin B to select for transformants where homologous recombination has occurred, reconstituting the functional hyg gene at the target locus.

-

Screening and Confirmation:

-

Screen putative transformants by PCR using primers that can differentiate between the wild-type and knockout alleles.

-

Confirm the gene deletion by Southern blot analysis.

-

-

Phenotypic Analysis: Analyze the culture filtrates of confirmed knockout mutants for the absence of tentoxin production using HPLC or LC-MS/MS. A successful knockout of TES or TES1 will result in the complete abolishment of tentoxin production.[7]

HPLC Analysis of Tentoxin Production

High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of tentoxin in fungal cultures.

Methodology:

-

Sample Preparation:

-

Grow A. alternata strains (wild-type and mutants) in a suitable liquid medium (e.g., Potato Dextrose Broth) for a defined period.

-

Separate the mycelia from the culture broth by filtration.

-

Extract the culture filtrate and/or the mycelia with an organic solvent such as ethyl acetate.

-

Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detection: UV detector at a wavelength of 260 nm.

-

Quantification: Compare the peak area of the sample with that of a tentoxin standard of known concentration.

-

Regulation of Tentoxin Biosynthesis

The regulation of secondary metabolism in Alternaria alternata is a complex process involving global regulators and pathway-specific transcription factors that respond to various environmental cues such as nutrient availability, pH, and light. While the specific regulatory network for tentoxin biosynthesis is not fully elucidated, research on other secondary metabolites in Alternaria provides a putative framework.

The pH-responsive transcription factor PacC is a key regulator of secondary metabolism in many fungi.[8] In the tangerine pathotype of A. alternata, PacC, in conjunction with another transcription factor StuA, has been shown to regulate the biosynthesis of the ACT toxin.[8] PacC functions by binding to a consensus sequence (5'-GCCARG-3') in the promoter regions of its target genes.[8] It is plausible that PacC also plays a role in regulating the expression of the TES and TES1 genes in tentoxin-producing strains.

Putative Regulatory Network:

References

- 1. The influence of different nitrogen and carbon sources on mycotoxin production in Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of pH and carbon to nitrogen ratio on mycotoxin production by Alternaria alternata in submerged cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Studies of the biosynthesis of tentoxin by Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Alternaria alternata StuA transcription factor interacting with the pH-responsive regulator PacC for the biosynthesis of host-selective toxin and virulence in citrus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Genes Involved in Tentoxin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tentoxin is a cyclic tetrapeptide mycotoxin produced by several species of the fungal genus Alternaria. Its selective phytotoxicity, attributed to the inhibition of chloroplast F₁-ATPase, has garnered interest for its potential as a bioherbicide. The biosynthesis of tentoxin is a complex process orchestrated by a non-ribosomal peptide synthetase (NRPS) and associated enzymes. This technical guide provides a comprehensive overview of the genetic and biochemical machinery responsible for tentoxin synthesis, with a focus on the core NRPS enzyme. We will delve into the key genes, their encoded proteins, the biosynthetic pathway, quantitative production data, and detailed experimental protocols relevant to the study of this fascinating natural product.

The Tentoxin Biosynthetic Gene Cluster

The production of tentoxin in Alternaria alternata is primarily governed by a dedicated gene cluster.[1] At the heart of this cluster are two key genes: TES and TES1.[1][2]

-

TES : This gene encodes the central catalytic enzyme, the tentoxin synthetase , a large, multi-domain non-ribosomal peptide synthetase (NRPS).[1]

-

TES1 : Located in close proximity to TES, this gene encodes a cytochrome P450 monooxygenase .[1][2]

The coordinated expression of these two genes is essential for the biosynthesis of tentoxin.[1]

The Core Enzymes and Their Functions

Tentoxin Synthetase (TES): A Modular Assembly Line

The TES enzyme is a classic example of a modular NRPS, functioning as a protein assembly line to construct the tentoxin molecule. It is a massive protein, predicted to consist of 5161 amino acids.[1] The synthetase is organized into four distinct modules, with each module responsible for the incorporation of one of the four amino acid precursors of tentoxin: Glycine (Gly), L-Alanine (Ala), L-Leucine (Leu), and a modified Phenylalanine (Phe).[1]

Each module of the TES protein contains a conserved set of catalytic domains:

-

Adenylation (A) Domain: This domain is responsible for recognizing and activating a specific amino acid substrate by converting it into an aminoacyl-adenylate.

-

Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): The activated amino acid is then transferred to the T domain, which holds the growing peptide chain.

-

Condensation (C) Domain: This domain catalyzes the formation of a peptide bond between the amino acid tethered to its own module's T domain and the growing peptide chain attached to the T domain of the previous module.

In addition to these core domains, the TES enzyme possesses two N-methyltransferase (MT) domains . These domains are responsible for the N-methylation of the alanine (B10760859) and dehydrophenylalanine residues, a key structural feature of tentoxin.[1] The final module contains a Thioesterase (TE) or Condensation-Termination (CT) domain which is responsible for the cyclization and release of the final tetrapeptide.[2]

Cytochrome P450 (TES1): A Modifying Enzyme

The TES1 gene encodes a cytochrome P450 enzyme, a class of enzymes known for their role in oxidation and other modification reactions in secondary metabolism. The TES1 protein is predicted to be 506 amino acids in length.[1] It is hypothesized that TES1 is responsible for the dehydration of the phenylalanine residue to form the non-proteinogenic amino acid, (Z)-dehydrophenylalanine (ΔPhe), which is a crucial component of the tentoxin molecule.[2]

Quantitative Data on Tentoxin Synthesis

The functional significance of the TES and TES1 genes has been demonstrated through gene knockout studies. Disruption of either of these genes leads to a complete loss of tentoxin production.[1]

| Gene/Strain | Description | Tentoxin Production | Data Type | Reference |

| A. alternata (Wild-Type) | Unmodified, tentoxin-producing strain | Present | Qualitative/Semi-quantitative (HPLC Peak Detected) | [3] |

| tes knockout mutant | TES gene deleted via homologous recombination | Absent | Qualitative/Semi-quantitative (HPLC Peak Absent) | [3] |

| tes1 knockout mutant | TES1 gene deleted via homologous recombination | Absent | Qualitative/Semi-quantitative (HPLC Peak Absent) | [3] |

Note: While specific yields (e.g., in mg/L) are not consistently reported in the primary literature, the HPLC data provides clear evidence of the essentiality of these genes.

Enzyme separation studies have suggested that the tentoxin synthetase is part of a multienzyme complex with a molecular weight of ≥ 400 kDa.[4] The biosynthesis of tentoxin is also temporally regulated, with maximum production observed between days 9 and 12 of culture.[4]

Experimental Protocols

Gene Knockout of TES and TES1 via Homologous Recombination

This protocol describes a general method for creating gene knockout mutants in Alternaria alternata using homologous recombination.

1. Construction of the Gene Deletion Cassette:

- Amplify a ~1 kb 5' flanking region and a ~1 kb 3' flanking region of the target gene (TES or TES1) from A. alternata genomic DNA using high-fidelity PCR.

- Amplify a selectable marker gene, such as the hygromycin B phosphotransferase gene (hph), which confers resistance to hygromycin B.

- Fuse the three fragments (5' flank - hph - 3' flank) in the correct order using fusion PCR or Gibson assembly to create the linear gene deletion cassette.

2. Protoplast Preparation and Transformation:

- Grow A. alternata mycelia in Potato Dextrose Broth (PDB) for 3-5 days.

- Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).

- Resuspend the mycelia in an enzyme solution containing cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, cellulase, driselase) in an osmotic stabilizer and incubate with gentle shaking for 2-4 hours at 30°C.

- Filter the digested mycelia through sterile cheesecloth or a similar filter to separate the protoplasts.

- Pellet the protoplasts by centrifugation, wash with an osmotic stabilizer, and resuspend in a transformation buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂).

- Add the gene deletion cassette DNA to the protoplast suspension along with a PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate at room temperature for 20 minutes.

3. Selection and Verification of Mutants:

- Plate the transformed protoplasts on a regeneration medium (e.g., PDA with an osmotic stabilizer) containing the selective antibiotic (e.g., hygromycin B).

- Incubate the plates until transformant colonies appear.

- Isolate individual colonies and subculture them on selective medium to obtain pure, homokaryotic mutants.

- Verify the gene knockout by PCR using primers that flank the target gene and primers internal to the selectable marker.

- Confirm the gene replacement with Southern blot analysis.

- Analyze the culture filtrates of the wild-type and mutant strains for the production of tentoxin using HPLC or HPLC-MS/MS. A successful knockout will result in the complete abolishment of tentoxin production.[2]

HPLC Analysis of Tentoxin

This protocol outlines a method for the detection and relative quantification of tentoxin from fungal cultures.

1. Sample Preparation:

- Grow A. alternata strains in a suitable liquid medium (e.g., Potato Dextrose Broth) for 10-14 days.

- Separate the mycelia from the culture broth by filtration.

- Extract the culture filtrate with an equal volume of ethyl acetate (B1210297).

- Evaporate the ethyl acetate extract to dryness under reduced pressure.

- Resuspend the residue in a known volume of methanol (B129727) for HPLC analysis.

2. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

- Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a linear gradient from 20% to 80% acetonitrile in water over 30 minutes.

- Flow Rate: 1.0 mL/min.

- Detection: UV detector at 260 nm.

- Injection Volume: 20 µL.

- Retention Time: The retention time for tentoxin will vary depending on the specific conditions and column used, but in some published methods, it is approximately 40.3 minutes.[3]

3. Data Analysis:

- Compare the chromatograms of the wild-type and mutant strains. The absence of the peak corresponding to the tentoxin standard in the mutant sample confirms the loss of production.

- For semi-quantitative analysis, compare the peak areas of the tentoxin peak in different samples.

Visualizing the Tentoxin Synthesis Pathway and Experimental Workflow

Diagrams

References

- 1. Putative Nonribosomal Peptide Synthetase and Cytochrome P450 Genes Responsible for Tentoxin Biosynthesis in Alternaria alternata ZJ33 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Studies of the biosynthesis of tentoxin by Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Sabotage of Photosynthesis: A Technical Guide to the Mechanism of Tentoxin on Chloroplasts

For Immediate Release

A deep dive into the intricate mechanisms by which Tentoxin, a fungal cyclic tetrapeptide, disrupts the powerhouse of plant cells—the chloroplast. This whitepaper offers researchers, scientists, and drug development professionals a comprehensive technical overview of Tentoxin's action on the chloroplast ATP synthase, supported by quantitative data, detailed experimental protocols, and visual models of the underlying molecular interactions.

Executive Summary

Tentoxin, a cyclic tetrapeptide produced by phytopathogenic fungi of the Alternaria genus, is a potent and highly specific inhibitor of chloroplast ATP synthase (CF1-CFo). This inhibitory action disrupts the crucial process of photophosphorylation, leading to a cascade of events that culminate in chlorosis and cell death in sensitive plant species. Its specificity makes it an invaluable tool for studying the mechanisms of ATP synthesis in chloroplasts and a potential lead compound for developing novel herbicides. This guide elucidates the precise molecular interactions between Tentoxin and the ATP synthase complex, details the biochemical and physiological consequences, provides methodologies for its study, and presents a quantitative summary of its inhibitory effects.

The Molecular Target: Chloroplast ATP Synthase (CF1-CFo)

The primary target of Tentoxin is the chloroplast ATP synthase, a complex molecular motor responsible for synthesizing ATP from ADP and inorganic phosphate (B84403) (Pi) using the proton motive force generated by the light-dependent reactions of photosynthesis. This enzyme is composed of two main domains:

-

CFo: A hydrophobic, membrane-embedded domain that forms a proton channel through the thylakoid membrane.

-

CF1: A hydrophilic, catalytic domain that extends into the chloroplast stroma and contains the active sites for ATP synthesis. The CF1 domain is a heterohexamer with a subunit composition of α3β3γδε.

The synthesis of ATP is driven by the rotation of the central γ subunit within the α3β3 hexamer, a process powered by the flow of protons through the CFo domain. This rotation induces conformational changes in the β subunits, cycling them through three states: open, loose, and tight, which facilitates the binding of ADP and Pi, their conversion to ATP, and the release of the newly synthesized ATP.

Mechanism of Tentoxin Action: A Molecular Jam in the Engine

Tentoxin acts as a non-competitive inhibitor of ATP synthesis.[1] Its mechanism involves binding to a specific site on the CF1 domain, effectively "jamming" the rotational catalysis mechanism.

3.1 The Binding Site:

Crystal structure analysis has revealed that Tentoxin binds at the interface between an α and a β subunit of the CF1 domain.[2][3] This binding pocket is located in a cleft, with the inhibitor forming both hydrogen bonds and hydrophobic contacts with residues from both subunits.[2] Specifically, Tentoxin is hydrogen-bonded to the Asp-83 residue of the catalytic β-subunit and makes hydrophobic contacts with several residues on the adjacent α-subunit.[2] The tight binding of Tentoxin requires the presence of both the α and β subunits.[4]

3.2 Inhibition of ATP Synthesis and Hydrolysis:

At low concentrations, Tentoxin is a potent inhibitor of both ATP synthesis (photophosphorylation) and ATP hydrolysis.[5] By binding to the α-β interface, Tentoxin prevents the cooperative conformational changes between the subunits that are essential for the catalytic cycle.[2][4] This inhibition stalls the rotation of the γ subunit, effectively halting the synthesis and hydrolysis of ATP.[1][6] One molecule of Tentoxin is sufficient to inhibit the enzyme completely.[1]

3.3 Induction of Tight ADP Binding:

A key aspect of Tentoxin's inhibitory mechanism is its ability to induce the tight binding of ADP to a catalytic site on the β subunit.[4] This action essentially locks the enzyme in an inactive state, preventing the release of ADP and subsequent binding of new substrates.[1][4]

Physiological Consequences: From Molecular Inhibition to Visible Chlorosis

The inhibition of ATP synthase by Tentoxin triggers a series of physiological events within the chloroplast and the plant cell, ultimately leading to the characteristic symptom of chlorosis in sensitive species.

4.1 Thylakoid Overenergization and Production of Reactive Oxygen Species (ROS):

By blocking the primary outlet for proton flow through ATP synthase, Tentoxin causes an over-accumulation of protons in the thylakoid lumen, a state known as thylakoid overenergization.[7][8] This high proton gradient can lead to the over-reduction of the photosynthetic electron transport chain. The excess energy and reducing power are then transferred to molecular oxygen, generating reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide.[7][9][10]

4.2 Oxidative Damage and Chlorosis:

The accumulation of ROS leads to significant oxidative stress within the chloroplast.[7][11] These highly reactive molecules can damage cellular components, including lipids, proteins, and pigments. The degradation of chlorophyll (B73375) is a primary consequence of this oxidative damage, resulting in the yellowing of the leaves, a symptom known as chlorosis.[7][8] Furthermore, ROS can disrupt the normal development of chloroplasts from etioplasts, leading to deformed plastids.[7]

Quantitative Data Summary

The interaction of Tentoxin with chloroplast ATP synthase has been quantified in numerous studies. The following table summarizes key binding and inhibition constants. It is important to note that values can vary depending on the plant species, the specific enzyme preparation (intact CF1-CFo or isolated CF1), and the experimental conditions.

| Parameter | Value | Enzyme Source / Condition | Reference |

| Dissociation Constant (Kd) | |||

| High-affinity site | 6.9 x 10⁻⁸ M (69 nM) | Isolated spinach CF1 | [12] |

| Low-affinity site | 1.4 x 10⁻⁵ M (14 µM) | Isolated spinach CF1 | [12] |

| Sigmoidal binding | 3.63 x 10⁻⁵ M (36.3 µM) | F1 complex (bulk ATPase activity) | [1][13] |

| Inhibition Constant (Ki) | |||

| High-affinity site | 10 nM | Isolated CF1 | [14] |

| Association Constant (Ka) | |||

| High-affinity site | 8.2 x 10⁵ M⁻¹ | Isolated spinach CF1 | |

| Low-affinity site | 1.5 x 10⁴ M⁻¹ | Isolated spinach CF1 |

Experimental Protocols

The study of Tentoxin's mechanism of action relies on a set of established biochemical and biophysical techniques. Below are generalized protocols for key experiments.

6.1 Isolation of Intact Chloroplasts from Spinach

This protocol aims to isolate functional chloroplasts, which are essential for photophosphorylation assays.

-

Materials: Fresh spinach leaves, grinding buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2), cheesecloth, centrifuge, and centrifuge tubes.

-

Procedure:

-

Wash and de-vein approximately 30-40 g of fresh spinach leaves.

-

Chop the leaves into small pieces and homogenize them in a blender with ice-cold grinding buffer using short bursts to minimize damage.[5][15]

-

Filter the homogenate through multiple layers of cheesecloth into a chilled beaker.[15]

-

Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet cell debris.

-

Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 1000 x g for 7 minutes) to pellet the chloroplasts.[5]

-

Discard the supernatant and gently resuspend the chloroplast pellet in a small volume of a suitable assay buffer.

-

The integrity of the isolated chloroplasts can be assessed using methods like the ferricyanide (B76249) reduction assay.[16]

-

6.2 Measurement of Photophosphorylation (ATP Synthesis)

This assay measures the rate of light-dependent ATP synthesis in isolated chloroplasts.

-

Materials: Isolated chloroplasts, assay buffer, ADP, inorganic phosphate (Pi), and a method for ATP detection (e.g., luciferin-luciferase assay or by measuring the incorporation of ³²P-labeled phosphate).

-

Procedure:

-